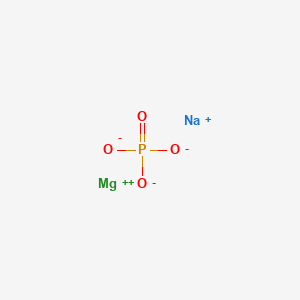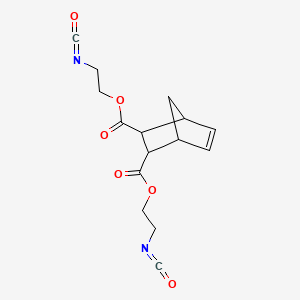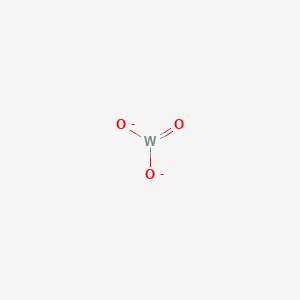
Phosphoric acid, magnesium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, magnesium sodium salt is a compound that combines the properties of phosphoric acid, magnesium, and sodium. It is a versatile compound used in various applications due to its unique chemical properties. This compound is often utilized in industrial, chemical, and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, magnesium sodium salt can be synthesized through the neutralization reaction of phosphoric acid with magnesium and sodium hydroxides. The reaction typically involves the following steps:
Mixing: Phosphoric acid is mixed with magnesium hydroxide and sodium hydroxide in a controlled environment.
Reaction: The mixture is heated to facilitate the reaction, forming the desired salt.
Crystallization: The resulting solution is cooled to allow the salt to crystallize.
Separation: The crystals are separated from the solution and dried.
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature and high-pressure hydrolysis processes. This method ensures a stable product quality and reduces production costs compared to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, magnesium sodium salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids and bases to form salts and water.
Substitution: Can participate in substitution reactions where one or more of its ions are replaced by other ions.
Complexation: Forms complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Acids: Such as hydrochloric acid and sulfuric acid.
Bases: Such as sodium hydroxide and potassium hydroxide.
Metal Ions: Such as calcium and iron.
Major Products Formed
The major products formed from these reactions include various phosphate salts and complexes, which have applications in different fields .
Aplicaciones Científicas De Investigación
Phosphoric acid, magnesium sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Plays a role in biological systems, particularly in the regulation of phosphate levels.
Medicine: Utilized in dental and orthopedic applications due to its ability to form strong bonds with calcium.
Industry: Used in the production of fertilizers, detergents, and other industrial products
Mecanismo De Acción
The mechanism of action of phosphoric acid, magnesium sodium salt involves its ability to bind with various ions and molecules. It acts as a sequestering agent, binding divalent cations such as calcium and magnesium. This binding ability makes it useful in various applications, including water treatment and medicine .
Comparación Con Compuestos Similares
Phosphoric acid, magnesium sodium salt can be compared with other similar compounds, such as:
Sodium phosphate: Used in similar applications but lacks the magnesium component.
Magnesium phosphate: Similar in function but does not contain sodium.
Calcium phosphate: Often used in medical applications but has different chemical properties.
The uniqueness of this compound lies in its combined properties of magnesium and sodium, making it versatile for various applications .
Propiedades
Número CAS |
25640-28-2 |
|---|---|
Fórmula molecular |
MgNaO4P |
Peso molecular |
142.27 g/mol |
Nombre IUPAC |
magnesium;sodium;phosphate |
InChI |
InChI=1S/Mg.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |
Clave InChI |
YJGHGAPHHZGFMF-UHFFFAOYSA-K |
SMILES canónico |
[O-]P(=O)([O-])[O-].[Na+].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)




![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)


